N-(4-Bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
CAS No.:
Cat. No.: VC13826949
Molecular Formula: C19H21BBrNO3
Molecular Weight: 402.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H21BBrNO3 |
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Molecular Weight | 402.1 g/mol |
IUPAC Name | N-(4-bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Standard InChI | InChI=1S/C19H21BBrNO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-13(6-8-14)17(23)22-16-11-9-15(21)10-12-16/h5-12H,1-4H3,(H,22,23) |
Standard InChI Key | VIOGEAZALFWMIM-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide backbone substituted at the para position with a 4-bromophenyl group and a pinacol-protected boronic acid (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) . The bromine atom introduces steric and electronic effects, while the boronic ester enhances solubility in organic solvents and facilitates participation in cross-coupling reactions. The IUPAC name, N-(4-bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, reflects this substitution pattern .
Key structural parameters include:
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Bond angles: The dioxaborolane ring adopts a planar conformation, with B–O bond lengths averaging 1.48 Å, consistent with sp² hybridization at boron .
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Torsional effects: The amide linkage between the benzamide and bromophenyl groups imposes restricted rotation, favoring a trans-configuration that minimizes steric clash .
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data provide critical insights:
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¹H NMR (500 MHz, DMSO-d₆): Peaks at δ 7.78 (d, J = 8.6 Hz, 2H) and 7.91 (d, J = 8.6 Hz, 2H) correspond to the aromatic protons of the bromophenyl group, while δ 8.13 (d, J = 6.8 Hz, 2H) and 8.79 (d, J = 6.8 Hz, 2H) arise from the pyridinyl moiety in related analogues .
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¹³C NMR (126 MHz, DMSO-d₆): The carbonyl carbon resonates at δ 165.2 ppm, characteristic of benzamide derivatives .
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High-resolution mass spectrometry (HRMS): A molecular ion peak at m/z 402.1 confirms the molecular formula .
Thermodynamic and Solubility Profiles
The compound exhibits moderate lipophilicity (calculated logP = 3.2) due to the bromine and boronic ester groups . Its melting point (294°C) reflects strong intermolecular interactions, including hydrogen bonding via the amide group and π-stacking between aromatic rings . Solubility is highest in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step protocol:
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Boronation: 4-Carboxybenzeneboronic acid is protected with pinacol to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid .
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Amide Coupling: Reaction with 4-bromoaniline using coupling agents such as HATU or EDCI, as exemplified in the synthesis of related kinase inhibitors .
Representative reaction:
Biological Activity and Mechanism
Kinase | Analogues IC₅₀ (nM) | This Compound (Predicted IC₅₀) |
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MPS1 | 12 ± 3 | 18–25 |
Aurora A | 8 ± 2 | 15–20 |
Antiproliferative Effects
In vitro assays against cancer cell lines (e.g., HCT-116, MCF-7) reveal moderate activity (GI₅₀ = 5–10 μM), suggesting synergy with other chemotherapeutics . The bromine atom may enhance DNA intercalation or topoisomerase inhibition, though mechanistic studies are ongoing.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The pinacol boronic ester serves as a versatile handle for forming carbon-carbon bonds. For example, coupling with aryl halides under palladium catalysis yields biaryl structures:
Reaction Conditions:
Prodrug Design
Boronic acids are precursors to proteasome inhibitors (e.g., bortezomib). Functionalization of this compound’s benzamide group could enable tumor-targeted drug delivery.
Comparative Analysis with Structural Analogues
Key Analogues and Their Properties
Structure-Activity Relationships
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